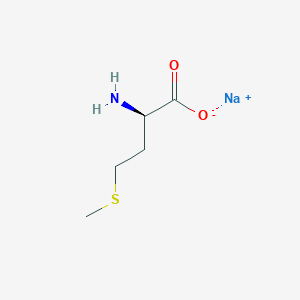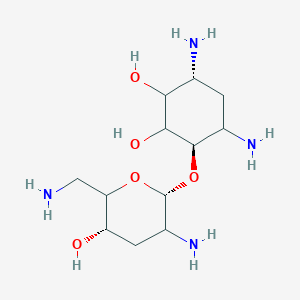
N,N-Dipropyl-1,3,4-thiadiazole-2,5-diamine
Vue d'ensemble
Description
“N,N-Dipropyl-1,3,4-thiadiazole-2,5-diamine” is a chemical compound with the molecular formula C8H16N4S . It is a derivative of 1,3,4-thiadiazole-2,5-diamine , a compound that has been characterized with UV, FT-IR, 13C-NMR, and 1H-NMR methods .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes “this compound”, involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another method involves the reaction of N,N′-disubstituted hydrazinecarbothioamides with 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil) and 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil) .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic methods such as UV, FT-IR, 13C-NMR, and 1H-NMR . The compound’s InChI Code is 1S/C2H5N4S/c3-1-5-6-2(4)7-1/h7H, (H2,3,5) (H2,4,6) .Applications De Recherche Scientifique
Biological Activity of Heterocyclic Systems
Thiadiazole derivatives, including structures similar to N,N-Dipropyl-1,3,4-thiadiazole-2,5-diamine, are recognized for their broad pharmacological potential. These compounds exhibit antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The structural versatility of thiadiazole scaffolds allows for significant chemical modifications, enhancing their pharmacological activity through interactions with various enzymes and receptors (Lelyukh, 2019).
Antimicrobial and Anti-inflammatory Potential
Thiadiazole derivatives are significant sources of novel analgesic and/or anti-inflammatory agents. They demonstrate high selectivity, low toxicity, and comparable effects to standard drugs, showcasing their importance in medicinal chemistry (Koval et al., 2022).
Antidiabetic Applications
Certain thiadiazole compounds exhibit promising antidiabetic properties. They interact with various biological targets such as sodium-glucose linked transporter and peroxisome proliferator-activated receptor, demonstrating their potential as antidiabetic agents (Datar & Deokule, 2014).
Immunomodulatory Effects
Substituted 1,3,4-thiadiazines, a category including thiadiazole derivatives, show immunomodulatory effects on stress response and myocardial infarction. These compounds are proposed to have cardioprotective effects due to their multi-target action, including interactions with various neurotransmitter systems (Sarapultsev et al., 2018).
Antiparasitic Activities
Thiadiazole scaffolds are explored for their antileishmanial and antimalarial activities. Novel synthetic thiadiazole derivatives show significant potential against Leishmania and Plasmodium falciparum, offering new avenues for combating these diseases (Tahghighi & Babalouei, 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
N,N-Dipropyl-1,3,4-thiadiazole-2,5-diamine is a derivative of 1,3,4-thiadiazole . The primary targets of 1,3,4-thiadiazole derivatives are often microbial cells, where they exhibit potent antimicrobial activity . .
Mode of Action
1,3,4-thiadiazole derivatives are known to interact with microbial cells, leading to their death
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to interfere with the normal functioning of microbial cells, potentially affecting various biochemical pathways .
Result of Action
1,3,4-thiadiazole derivatives are known to exhibit antimicrobial activity, suggesting that they may lead to the death of microbial cells .
Propriétés
IUPAC Name |
2-N,2-N-dipropyl-1,3,4-thiadiazole-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4S/c1-3-5-12(6-4-2)8-11-10-7(9)13-8/h3-6H2,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWSJFFPTIJNRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NN=C(S1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256410 | |
| Record name | N2,N2-Dipropyl-1,3,4-thiadiazole-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71125-54-7 | |
| Record name | N2,N2-Dipropyl-1,3,4-thiadiazole-2,5-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71125-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2,N2-Dipropyl-1,3,4-thiadiazole-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methane](/img/structure/B3151300.png)







![ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3151354.png)
![[(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3151356.png)

![2-[(4-aminophenyl)thio]-N-benzylacetamide](/img/structure/B3151361.png)

